

Teroxirone: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest		
Compound Name:	Teroxirone	
Cat. No.:	B1681266	Get Quote

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Abstract

Teroxirone, also known by its chemical name Triglycidyl Isocyanurate (TGIC), is a triazene triepoxide with demonstrated antineoplastic properties.[1][2] Its cytotoxic effects are primarily attributed to its ability to alkylate and cross-link DNA, thereby inhibiting DNA replication.[1][2] This in-depth guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of **Teroxirone**, with a focus on its role in inducing apoptosis through the p53 signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

Teroxirone is a heterocyclic epoxy compound.[3] The molecule consists of a central 1,3,5-triazinane-2,4,6-trione ring functionalized with three oxiran-2-ylmethyl (glycidyl) groups attached to the nitrogen atoms.

Chemical Structure:

- IUPAC Name: 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione[3]
- Molecular Formula: C₁₂H₁₅N₃O₆[4]



• Canonical SMILES: C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4[5]

A comprehensive list of synonyms for **Teroxirone** is provided in the table below.

Table 1: Synonyms for **Teroxirone**

Synonym	Reference	
Triglycidyl isocyanurate	[6]	
Tris(2,3-epoxypropyl) Isocyanurate	[1]	
TGI	[1]	
TGIC	[1]	
Henkel's compound	[7]	
alpha-Triglycidyl isocyanurate	[7]	
Teroxironum	[7]	
1,3,5-Triglycidyl-s-triazinetrione	[6]	
N,N',N"-Triglycidyl isocyanurate		
Araldite PT-810	[3]	
TEPIC	[3]	

Physicochemical Properties

The key physicochemical properties of **Teroxirone** are summarized in the following table.

Table 2: Physicochemical Properties of **Teroxirone**



Property	Value	Reference
Molecular Weight	297.26 g/mol	[1][4]
Appearance	White crystalline or granular solid	[6]
Melting Point	95-108 °C	
Solubility		_
Water	Insoluble	[1]
Ethanol	Insoluble	[1]
DMSO	59 mg/mL (198.47 mM)	[1]
Stability in Solution	In water, 29% decomposition in 72 hours.	
Most stable at pH 6.		_
< 1% decomposition in acetonitrile after 72 hours.	_	
Storage	3 years at -20°C (powder)	[2]
1 year at -80°C (in solvent)	[2]	

Mechanism of Action: Induction of Apoptosis via p53 Pathway

Teroxirone exerts its anticancer effects by inducing apoptotic cell death.[7] The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial injury and subsequent activation of the intrinsic apoptotic pathway, which is dependent on the tumor suppressor protein p53.[7]

The proposed signaling cascade is as follows:

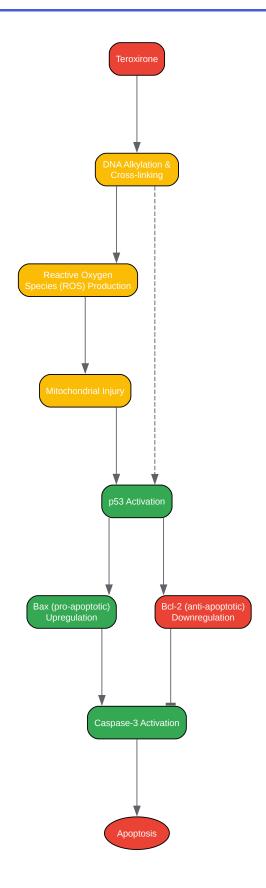
 DNA Damage: Teroxirone acts as a DNA alkylating and cross-linking agent, causing significant DNA damage.[1][2]



- ROS Production: The cellular stress induced by DNA damage leads to the production of reactive oxygen species (ROS).
- Mitochondrial Injury: Increased ROS levels disrupt the mitochondrial membrane potential.
- p53 Activation: Mitochondrial distress and DNA damage trigger the activation and stabilization of the p53 protein.
- Transcriptional Regulation: Activated p53 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.
- Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase.
- Apoptosis: Activated caspase-3 cleaves essential cellular substrates, including PARP, ultimately leading to programmed cell death.

Signaling Pathway Diagram





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Caption: Teroxirone-induced apoptotic signaling pathway.



Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **Teroxirone**.

Synthesis of Triglycidyl Isocyanurate

- Method 1: Epoxidation of Triallyl Isocyanurate
 - Combine triallyl isocyanurate (0.03 mol), potassium bicarbonate (0.05 mol), and a nitrile (e.g., acetonitrile, 0.09 mol) in a suitable alcohol (e.g., ethanol, 50 mL).
 - Stir the mixture for 15 minutes.
 - Add 30% hydrogen peroxide (0.1 mol) and stir the reaction at 25-60°C for 2 hours.
 - Add an additional 5 g of 30% hydrogen peroxide and continue the reaction for 6-10 hours until completion.
 - Perform post-treatment of the reaction liquid to obtain triglycidyl isocyanurate. The reported yield is over 80.0%.
- Method 2: Reaction of Cyanuric Acid with Epichlorohydrin
 - Charge an autoclave with cyanuric acid, 3 to 7 molar equivalents of epichlorohydrin, benzyl trimethyl ammonium chloride (catalyst), and water.
 - Stir the reaction mixture at 75-80°C for 1 to 2 hours.
 - Cool the reaction mixture to 25-30°C.
 - Add dichloromethane (DCM) and stir for 30 minutes.
 - Separate the aqueous and organic layers. The aqueous layer can be re-extracted with DCM.
 - Combine the DCM layers and filter.
 - Distill the filtrate under vacuum to obtain an oil.



- Add methanol to the oil at 45-50°C and heat to 60-65°C.
- Cool the mixture to 0-5°C to precipitate the solid product.
- Filter the solid, wash with methanol, and dry under vacuum at 55-60°C. The reported yield is 67% with a purity of 98%.

Cell Culture and Treatment

- Cell Lines: Human non-small cell lung cancer cell lines A549 and H460 are commonly used.
- Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Teroxirone** Preparation: Prepare a stock solution of **Teroxirone** in DMSO. Dilute the stock solution in the culture medium to the desired final concentrations for experiments.

Cell Viability Assay

- Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.
 - Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Teroxirone** for the desired duration (e.g., 24, 48, 72 hours).
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis



- Purpose: To detect the expression levels of proteins involved in the apoptotic pathway (e.g., p53, Bax, Bcl-2, caspase-3, PARP).
 - Cell Lysis: After treatment with **Teroxirone**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
 - SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 μg) on a 10-12% SDS-polyacrylamide gel.
 - Protein Transfer: Transfer the separated proteins to a PVDF membrane.
 - Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
 - Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Examples of antibodies include:
 - Rabbit anti-p53
 - Rabbit anti-Bax
 - Mouse anti-Bcl-2
 - Rabbit anti-caspase-3
 - Rabbit anti-PARP
 - Mouse anti-β-actin (as a loading control)
 - Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



Reactive Oxygen Species (ROS) Detection Assay

- Method: The fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) is commonly
 used to measure intracellular ROS levels.
 - Treat cells with **Teroxirone** for the desired time.
 - Incubate the cells with 10 μM DCFH-DA at 37°C for 30 minutes in the dark.
 - Wash the cells with PBS to remove excess probe.
 - Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Quantitative Data

Table 3: IC50 Values of **Teroxirone** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
A549	Non-small cell lung cancer	~25	48	
H460	Non-small cell lung cancer	~15	48	
H1299	Non-small cell lung cancer	>50	48	

Note: The IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion

Teroxirone is a potent antineoplastic agent with a well-defined chemical structure and a mechanism of action that involves the induction of apoptosis through the p53 signaling pathway. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on the compound's properties, synthesis, and biological evaluation. The provided experimental protocols and quantitative data



serve as a foundation for further investigation into the therapeutic potential of **Teroxirone**. Further research is warranted to fully elucidate its clinical utility and to explore potential combination therapies to enhance its anticancer efficacy.

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References

- 1. Reactive oxygen species-driven mitochondrial injury induces apoptosis by teroxirone in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Teroxirone | TargetMol [targetmol.com]
- 6. Teroxirone motivates apoptotic death in tumorspheres of human lung cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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